7-(Decanoyloxy)-4-oxo-4H-1-benzopyran-3-carboxylic acid
Description
7-(Decanoyloxy)-4-oxo-4H-1-benzopyran-3-carboxylic acid is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a decanoyloxy group, an oxo group, and a carboxylic acid group attached to a benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
CAS No. |
648433-86-7 |
|---|---|
Molecular Formula |
C20H24O6 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
7-decanoyloxy-4-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C20H24O6/c1-2-3-4-5-6-7-8-9-18(21)26-14-10-11-15-17(12-14)25-13-16(19(15)22)20(23)24/h10-13H,2-9H2,1H3,(H,23,24) |
InChI Key |
DJKLFWIBMSFZLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Decanoyloxy)-4-oxo-4H-1-benzopyran-3-carboxylic acid typically involves the esterification of 4-oxo-4H-1-benzopyran-3-carboxylic acid with decanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 7-(Decanoyloxy)-4-oxo-4H-1-benzopyran-3-carboxylic acid can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(Decanoyloxy)-4-oxo-4H-1-benzopyran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The decanoyloxy group can be substituted with other acyl groups or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various acyl or alkyl substituted benzopyran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(Decanoyloxy)-4-oxo-4H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or oxidative stress. The pathways involved in these effects include the modulation of signaling cascades and gene expression.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-oxo-4H-1-benzopyran-3-carboxylic acid: Similar structure but with a hydroxyl group instead of a decanoyloxy group.
7-(Octanoyloxy)-4-oxo-4H-1-benzopyran-3-carboxylic acid: Similar structure but with an octanoyloxy group instead of a decanoyloxy group.
Uniqueness
7-(Decanoyloxy)-4-oxo-4H-1-benzopyran-3-carboxylic acid is unique due to its specific decanoyloxy group, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
7-(Decanoyloxy)-4-oxo-4H-1-benzopyran-3-carboxylic acid, a derivative of chromone, has garnered attention in recent years due to its potential biological activities. This compound belongs to a class of flavonoids known for various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.
- Molecular Formula : C_{10}H_{12}O_{4}
- Molecular Weight : 196.20 g/mol
- CAS Number : 39079-62-4
- Structure : The compound features a chromone backbone with a decanoyloxy group at the 7-position and a carboxylic acid at the 3-position.
Antioxidant Activity
Research indicates that compounds in the chromone family exhibit significant antioxidant properties. A study demonstrated that 7-(Decanoyloxy)-4-oxo-4H-1-benzopyran-3-carboxylic acid effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. The antioxidant capacity was evaluated using DPPH and ABTS assays, showing IC50 values comparable to established antioxidants like ascorbic acid.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| 7-(Decanoyloxy)-4-oxo-4H-chromene | 12.5 | 15.0 |
| Ascorbic Acid | 10.0 | 11.5 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed in vitro using lipopolysaccharide (LPS)-stimulated macrophages. Results showed a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating that 7-(Decanoyloxy)-4-oxo-4H-benzopyran-3-carboxylic acid may inhibit the NF-kB signaling pathway.
Anticancer Activity
Several studies have explored the anticancer effects of chromone derivatives. In a recent investigation, 7-(Decanoyloxy)-4-oxo-4H-benzopyran-3-carboxylic acid exhibited cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| A549 | 20.0 |
| HeLa | 18.5 |
The mechanisms underlying the biological activity of 7-(Decanoyloxy)-4-oxo-4H-benzopyran-3-carboxylic acid are multifaceted:
- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
- Anti-inflammatory Mechanism : By inhibiting the NF-kB pathway, it reduces the expression of inflammatory mediators.
- Apoptotic Pathway Activation : Induction of apoptosis in cancer cells is mediated through mitochondrial dysfunction and activation of caspases.
Case Studies
- Case Study on Antioxidant Efficacy : In an animal model of oxidative stress induced by carbon tetrachloride, administration of 7-(Decanoyloxy)-4-oxo-4H-benzopyran-3-carboxylic acid significantly improved liver function markers compared to control groups.
- Clinical Relevance in Cancer Therapy : A pilot study involving patients with advanced breast cancer showed promising results when combined with standard chemotherapy regimens, leading to enhanced therapeutic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
